Htsip

Description

Structure

3D Structure

Properties

IUPAC Name |

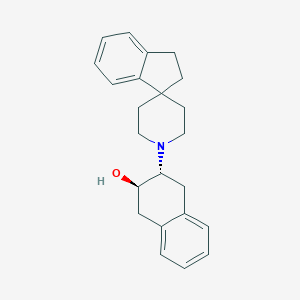

(2R,3R)-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl-1,2,3,4-tetrahydronaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO/c25-22-16-19-7-2-1-6-18(19)15-21(22)24-13-11-23(12-14-24)10-9-17-5-3-4-8-20(17)23/h1-8,21-22,25H,9-16H2/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYGCLVHZQJRQJ-FGZHOGPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)C3CC4=CC=CC=C4CC3O)C5=CC=CC=C51 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(CCN(CC2)[C@@H]3CC4=CC=CC=C4C[C@H]3O)C5=CC=CC=C51 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935957 |

Source

|

| Record name | 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158628-45-6 |

Source

|

| Record name | 1'-(2-Hydroxy-1,2,3,4-tetrahydronaphth-3-yl)spiro(1H-indene-1,4'-piperidine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158628456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

High-Throughput Stable Isotope Probing: A Technical Guide for Researchers

An in-depth guide to the principles, methodologies, and applications of High-Throughput Stable Isotope Probing (HT-SIP) for elucidating microbial function and interactions in complex biological systems.

High-Throughput Stable Isotope Probing (HT-SIP) is a powerful analytical technique that allows researchers to trace the metabolic activity of microorganisms within complex communities. By introducing substrates enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) into a system, scientists can identify which organisms are actively consuming these substrates and incorporating them into their biomass.[1][2][3] This method provides a direct link between metabolic function and phylogenetic identity, offering invaluable insights into microbial ecology, biogeochemical cycling, and host-microbe interactions.[4][5] The evolution from traditional Stable Isotope Probing (SIP) to a high-throughput format has significantly enhanced the capacity for well-replicated and temporally resolved experiments, making it a cornerstone of modern microbial ecology and increasingly relevant to drug development.[1][6][7]

Core Principles of Stable Isotope Probing

The fundamental principle of SIP lies in the administration of a substrate labeled with a heavy, non-radioactive isotope to a microbial community.[3] Microorganisms that metabolize this substrate will incorporate the heavy isotope into their cellular components, such as nucleic acids (DNA and RNA) and proteins.[3][4] This incorporation leads to an increase in the buoyant density of these biomolecules.[1]

Subsequent to incubation, the labeled biomolecules are separated from their unlabeled ("light") counterparts using density gradient ultracentrifugation.[8][9] The resulting fractions, containing biomolecules of varying densities, can then be subjected to downstream molecular analyses, such as DNA sequencing, RNA sequencing, or proteomics, to identify the active microorganisms and elucidate their metabolic pathways.[5][9]

The Shift to High-Throughput Methodologies

Traditional SIP methods are often labor-intensive and have low throughput, limiting the number of samples and replicates that can be processed.[1][5] The advent of HT-SIP has addressed these limitations by automating key steps in the workflow, including density gradient fractionation, sample cleanup, and nucleic acid quantification.[1][6][10] This automation not only increases the number of samples that can be processed simultaneously but also enhances the reproducibility and consistency of the results.[1][11] A semi-automated HT-SIP pipeline can reduce hands-on labor by as much as six-fold and allow for the simultaneous processing of 16 or more samples.[1][10]

Key Experimental Workflows in HT-SIP

The HT-SIP workflow can be broadly categorized into three main stages: Incubation, Separation and Fractionation, and Downstream Analysis. The choice of biomolecule to target (DNA, RNA, or protein) will influence the specific protocols within each stage.

DNA-Based Stable Isotope Probing (DNA-SIP)

DNA-SIP is a widely used approach that identifies microorganisms actively replicating their DNA using the labeled substrate.[1] It provides insights into microbial growth and population dynamics.

RNA-Based Stable Isotope Probing (RNA-SIP)

RNA-SIP targets ribosomal RNA (rRNA) or messenger RNA (mRNA) and is particularly useful for identifying metabolically active, but not necessarily growing, microorganisms. RNA has a shorter turnover time than DNA, providing a more immediate snapshot of cellular activity.[8]

Protein-Based Stable Isotope Probing (Protein-SIP)

Protein-SIP focuses on the analysis of labeled proteins, providing a direct measure of functional gene expression and metabolic activity.[4] This approach can link specific metabolic functions to the organisms performing them.

Detailed Experimental Protocols

A successful HT-SIP experiment relies on meticulous execution of each protocol. The following sections provide a generalized overview of the key experimental steps.

Incubation with Labeled Substrate

-

Substrate Selection: The choice of labeled substrate is critical and depends on the research question. Common substrates include ¹³C-glucose for general metabolic activity, ¹⁵N-ammonia for nitrogen fixation, or more specific compounds relevant to the environment or disease being studied.

-

Incubation Conditions: The incubation should mimic the natural environmental conditions as closely as possible to ensure that the observed metabolic activity is representative. This includes factors such as temperature, pH, and oxygen availability.

-

Controls: Proper controls are essential for data interpretation. These typically include a control with no added substrate and a control with the unlabeled (e.g., ¹²C) version of the substrate.

Nucleic Acid or Protein Extraction

-

Lysis: The first step is to lyse the microbial cells to release the intracellular biomolecules. This can be achieved through a combination of mechanical (e.g., bead beating) and chemical (e.g., detergents, enzymes) methods.

-

Purification: Following lysis, the target biomolecules (DNA, RNA, or protein) are purified from other cellular components. Commercial kits are widely available for this purpose. For RNA-SIP, it is crucial to inhibit RNase activity throughout the extraction process.

Density Gradient Ultracentrifugation and Fractionation

-

Gradient Formation: A density gradient is created using a solution such as cesium chloride (CsCl) for DNA or cesium trifluoroacetate (CsTFA) for RNA.[1][12] The concentration of the solution is adjusted to cover the expected density range of both labeled and unlabeled biomolecules.

-

Ultracentrifugation: The purified biomolecules are mixed with the gradient medium and centrifuged at high speeds for an extended period (e.g., >48 hours). This allows the molecules to migrate to their isopycnic point in the gradient.

-

Automated Fractionation: In an HT-SIP pipeline, the density gradient is fractionated automatically.[1] This is often achieved by displacing the gradient with a dense solution and collecting fractions of a defined volume.

Downstream Analysis

-

Quantification: The concentration of the target biomolecule in each fraction is quantified. For DNA, this is commonly done using a fluorescent dye such as PicoGreen.

-

Molecular Analysis: Fractions containing the labeled ("heavy") and unlabeled ("light") biomolecules are then subjected to high-throughput sequencing (for DNA and RNA) or mass spectrometry (for proteins).

-

Data Analysis: The resulting sequence or spectral data is analyzed to identify the microbial taxa present in each fraction. The enrichment of specific taxa in the heavy fractions indicates their active role in metabolizing the labeled substrate. Several quantitative approaches, such as quantitative SIP (qSIP), have been developed to estimate the level of isotope incorporation.[1][13]

Quantitative Data Presentation

The quantitative output of HT-SIP experiments is crucial for robust interpretation. Data should be presented in a clear and structured format to allow for easy comparison across samples and conditions.

| Parameter | Description | ¹²C-Control | ¹³C-Treated Sample A | ¹³C-Treated Sample B |

| Total DNA/RNA Yield (µg) | The total amount of nucleic acid extracted from the initial sample. | 10.2 | 11.5 | 10.8 |

| Buoyant Density (g/mL) - Unlabeled | The buoyant density of the nucleic acid from the unlabeled control. | 1.710 | N/A | N/A |

| Buoyant Density (g/mL) - Labeled | The buoyant density of the labeled nucleic acid in the treated samples. | N/A | 1.735 | 1.741 |

| Atom % Excess ¹³C | The percentage of ¹³C enrichment in the labeled biomolecules.[1] | 0 | 15.2 | 18.5 |

| Relative Abundance of Active Taxon X (%) | The percentage of a specific microbial taxon in the heavy fraction. | <0.1 | 25.6 | 32.1 |

Note: The values in this table are for illustrative purposes only and will vary depending on the specific experiment.

Applications in Research and Drug Development

HT-SIP has a broad range of applications across various scientific disciplines.

-

Microbial Ecology: Identifying key players in biogeochemical cycles, understanding microbial food webs, and studying the impact of environmental perturbations on microbial community function.[5]

-

Host-Microbe Interactions: Elucidating the metabolic contributions of the gut microbiota to host health and disease, and identifying microbes that metabolize specific dietary components or drugs.[14]

-

Bioremediation: Identifying microorganisms responsible for the degradation of environmental pollutants.[3][5]

-

Drug Development:

-

Mechanism of Action Studies: Tracing the metabolic fate of a drug candidate within a complex microbial community, such as the gut microbiome, to understand its biotransformation and potential off-target effects.

-

Prebiotic and Probiotic Development: Identifying gut microbes that are stimulated by prebiotic compounds or assessing the metabolic activity of probiotic strains in a complex community.

-

Antimicrobial Drug Discovery: Identifying metabolically active pathogens in a polymicrobial infection to target them more effectively.

-

Future Perspectives

The field of HT-SIP is continuously evolving. Future advancements are likely to focus on:

-

Integration with other 'omics' technologies: Combining HT-SIP with metabolomics, transcriptomics, and proteomics for a more comprehensive understanding of microbial physiology.

-

Enhanced sensitivity and resolution: Developing methods to detect lower levels of isotope incorporation and to apply SIP at the single-cell level.

-

Advanced data analysis pipelines: Creating more sophisticated bioinformatics tools for the quantitative analysis and visualization of HT-SIP data.

References

- 1. HT-SIP: a semi-automated stable isotope probing pipeline identifies cross-kingdom interactions in the hyphosphere of arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jgi.doe.gov [jgi.doe.gov]

- 3. projects.itrcweb.org [projects.itrcweb.org]

- 4. Protocol for Performing Protein Stable Isotope Probing (Protein-SIP) Experiments | Springer Nature Experiments [experiments.springernature.com]

- 5. Stable isotope probing in the metagenomics era: a bridge towards improved bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New method unearths improved understanding of soil microbial interactions | Lawrence Livermore National Laboratory [llnl.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. mybiosource.com [mybiosource.com]

- 9. youtube.com [youtube.com]

- 10. HT-SIP: a semi-automated stable isotope probing pipeline identifies cross-kingdom interactions in the hyphosphere of arbuscular mycorrhizal fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. journals.asm.org [journals.asm.org]

- 14. Stable-Isotope Probing of Human and Animal Microbiome Function - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Stable Isotope Probing (HT-SIP): A Technical Guide for Soil Ecologists

An In-depth Technical Guide on the Core Principles, Experimental Protocols, and Data Interpretation of High-Throughput Stable Isotope Probing for Researchers, Scientists, and Drug Development Professionals.

High-Throughput Stable Isotope Probing (HT-SIP) is a powerful technique that allows soil ecologists to trace the flow of nutrients through microbial communities, identifying active microorganisms and their metabolic capabilities in situ.[1][2] By introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁸O) into a soil environment, researchers can track the incorporation of this isotope into the biomass of active microbes, primarily their DNA.[1][3] This guide provides a comprehensive overview of the HT-SIP methodology, from experimental design to data analysis, with a focus on its application in soil ecology.

Core Principles of HT-SIP

Traditional Stable Isotope Probing (SIP) has long been a valuable tool in microbial ecology, but it is often hampered by its low throughput and labor-intensive nature.[2][4] HT-SIP addresses these limitations by automating key steps in the workflow, significantly increasing the number of samples that can be processed simultaneously while improving reproducibility.[1][2][4][5] A semi-automated pipeline has been developed that reduces hands-on labor by as much as six times and allows for the processing of 16 samples at once.[2][4][5]

The fundamental principle of HT-SIP involves the following key stages:

-

Isotope Labeling: A substrate enriched with a stable isotope (e.g., ¹³CO₂ or H₂¹⁸O) is introduced into the soil microcosm. Active microorganisms that metabolize this substrate will incorporate the heavy isotope into their cellular components, including their DNA.

-

DNA Extraction: Total DNA is extracted from the soil samples, capturing the genetic material from the entire microbial community.

-

Density Gradient Ultracentrifugation: The extracted DNA is subjected to cesium chloride (CsCl) density gradient ultracentrifugation.[3] DNA that has incorporated the heavy isotope will be denser and will therefore migrate to a lower position in the gradient than the unlabeled ("light") DNA from inactive or slow-growing microbes.[3]

-

Fractionation: The density gradient is carefully fractionated to separate the "heavy" DNA from the "light" DNA.[3]

-

Analysis: The DNA from the heavy fractions is then analyzed using molecular techniques such as high-throughput sequencing to identify the microbial taxa that actively consumed the labeled substrate.

Experimental Protocols

This section provides a detailed methodology for conducting an HT-SIP experiment in a soil ecology context, drawing from established protocols.

Soil DNA Extraction

A reliable and efficient DNA extraction method is crucial for the success of any SIP experiment. The following protocol is a common starting point, often adapted based on soil type.

| Step | Procedure | Notes |

| 1 | Sample Homogenization | Weigh out approximately 0.5 g of soil into a 2 mL bead-beating tube. |

| 2 | Lysis | Add 60 µL of Lysis Solution 1 and 200 µL of Inhibitor Removal Solution. Vortex at maximum speed for 10 minutes to lyse the microbial cells. |

| 3 | Centrifugation | Centrifuge at 10,000 x g for 30 seconds to pellet the soil particles. |

| 4 | Supernatant Transfer | Carefully transfer the supernatant to a clean microcentrifuge tube. |

| 5 | Precipitation of Inhibitors | Add 250 µL of Solution S2, vortex, and incubate at 4°C for 5 minutes. Centrifuge at 10,000 x g for 1 minute. |

| 6 | DNA Binding | Transfer 450 µL of the supernatant to a new tube, add 900 µL of Solution S3, and load onto a spin filter. Centrifuge at 10,000 x g for 1 minute. |

| 7 | Wash | Wash the spin filter with 300 µL of Solution S4 and centrifuge for 30 seconds. |

| 8 | Elution | Place the spin filter in a clean collection tube, add 50 µL of Solution S5 to the center of the filter membrane, and centrifuge for 30 seconds to elute the purified DNA. |

Cesium Chloride Density Gradient Ultracentrifugation

This step is the core of the SIP technique, separating the isotopically labeled DNA from the unlabeled DNA.

| Parameter | Value | Reference |

| DNA Input | 1-5 µg | [2] |

| Gradient Medium | Cesium Chloride (CsCl) | [3] |

| Final Density | 1.725–1.730 g/mL | [2] |

| Centrifugation Speed | 55,000 rpm | |

| Centrifugation Time | 66 hours | |

| Temperature | 20°C | |

| Rotor | TLA-110 |

Automated Fractionation

The HT-SIP pipeline utilizes an automated system for precise and reproducible fractionation of the density gradient.

| Step | Procedure | Equipment |

| 1 | System Setup | Connect an Agilent Technologies 1260 Isocratic Pump and 1260 Fraction Collector to a Beckman Coulter Fraction Recovery System.[2] |

| 2 | Fraction Collection | Displace the CsCl gradient by pumping sterile water at a flow rate of 0.25 mL/min through a 25G needle inserted into the top of the ultracentrifuge tube.[2] |

| 3 | Fraction Size | Collect approximately 22 fractions of ~236 µL each into a 96-well plate.[2] |

Data Presentation and Interpretation

The primary output of an HT-SIP experiment is the identification of microbial taxa that have incorporated the stable isotope. This data can be presented in various ways to facilitate interpretation.

Quantitative Isotope Incorporation

The degree of isotope incorporation can be quantified, providing insights into the metabolic activity of different microbial groups.

| Microbial Taxon | Isotope Incorporation (atom % ¹³C) | Reference |

| Rhizophagus intraradices (AMF) | Highly enriched | [2][5] |

| Myxococcota | 10-33% | [4][5] |

| Fibrobacterota | 10-33% | [4][5] |

| Verrucomicrobiota | 10-33% | [4][5] |

| Nitrososphaera (Archaea) | 10-33% | [4][5] |

Note: The overall soil enrichment in this particular study was low (1.8 atom % ¹³C), highlighting the sensitivity of the HT-SIP technique in detecting active microbes even with subtle labeling.[2][5]

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and biological interactions revealed by HT-SIP.

Caption: The High-Throughput Stable Isotope Probing (HT-SIP) experimental workflow.

The application of HT-SIP in soil ecology has provided unprecedented insights into the intricate web of microbial interactions. A key area of research has been the hyphosphere, the zone of soil immediately surrounding fungal hyphae, particularly those of arbuscular mycorrhizal fungi (AMF).

Caption: Nutrient cycling pathways in the AMF hyphosphere as revealed by HT-SIP.

Conclusion

HT-SIP represents a significant advancement in the field of soil microbial ecology. By enabling well-replicated, temporally resolved experiments, this technology allows for a deeper understanding of the dynamic interactions within soil microbial communities.[5] The ability to link microbial identity with metabolic function in situ provides a powerful tool for addressing key questions in nutrient cycling, carbon sequestration, and the overall health of soil ecosystems. As the technology continues to evolve, its application will undoubtedly uncover further complexities of the hidden world beneath our feet.

References

- 1. New method unearths improved understanding of soil microbial interactions | Lawrence Livermore National Laboratory [llnl.gov]

- 2. HT-SIP: a semi-automated stable isotope probing pipeline identifies cross-kingdom interactions in the hyphosphere of arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. HT-SIP: a semi-automated stable isotope probing pipeline identifies cross-kingdom interactions in the hyphosphere of arbuscular mycorrhizal fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

High-Throughput Stable Isotope Probing (HT-SIP): A Technical Guide for Microbial Ecology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, experimental workflows, and applications of High-Throughput Stable Isotope Probing (HT-SIP), a powerful technique for linking microbial identity to metabolic function. HT-SIP offers a significant advancement over traditional Stable Isotope Probing (SIP) by introducing semi-automation, thereby increasing throughput, reproducibility, and efficiency. This guide provides detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate the adoption and application of this transformative technology in microbial ecology and drug development.

Core Principles of HT-SIP

Stable Isotope Probing (SIP) is a robust method used in microbial ecology to identify active microorganisms within complex communities that assimilate specific substrates.[1] The fundamental principle involves introducing a substrate enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ¹⁸O) into an environmental sample.[2][3] Microorganisms that metabolize this substrate incorporate the heavy isotope into their biomass, including their DNA, RNA, and proteins.[3][4]

This isotopic labeling makes the biomolecules "heavier."[5] In DNA-SIP, the heavier labeled DNA can be separated from the lighter, unlabeled DNA of inactive organisms through density gradient ultracentrifugation.[1] The resulting DNA fractions are then analyzed using high-throughput sequencing to identify the taxa that actively consumed the labeled substrate.[6]

HT-SIP builds upon this foundation by automating the most labor-intensive steps of the process, namely the fractionation of the density gradient and the subsequent cleanup of the DNA samples.[5][7] This semi-automated approach significantly reduces hands-on labor and enhances the reproducibility of the experiments.[5][7]

Advantages of HT-SIP over Manual SIP

The transition from manual to a semi-automated HT-SIP pipeline offers several key advantages, making it a more powerful tool for well-replicated and temporally resolved studies.

| Feature | Manual SIP | HT-SIP | Reference |

| Hands-on Labor | High (significant operator time) | Reduced by a factor of six | [5][8] |

| Sample Throughput | Low | High (up to 16 samples processed simultaneously) | [5][8] |

| Reproducibility | Lower, operator-dependent | Higher, increased consistency | [5][7] |

| Application | Limited by labor and time constraints | Enables large-scale, time-series, and metagenomic studies | [5] |

Experimental Workflow of HT-SIP

The HT-SIP workflow can be broken down into several key stages, from experimental design to data analysis. The following diagram illustrates the logical progression of an HT-SIP experiment.

Caption: The HT-SIP experimental workflow from incubation to data analysis.

Detailed Experimental Protocols

The following provides a generalized protocol for a DNA-based HT-SIP experiment. Specific parameters such as incubation time, substrate concentration, and the choice of stable isotope will need to be optimized for each experiment.

3.1.1. Incubation

-

Experimental and Control Samples : Prepare replicate microcosms for both the isotopically labeled substrate (e.g., ¹³C-glucose) and the corresponding unlabeled substrate (¹²C-glucose).

-

Incubation Conditions : Incubate the microcosms under conditions that mimic the natural environment of the microbial community being studied.

-

Time-Series Sampling : For dynamic studies, sample the microcosms at multiple time points to track the incorporation of the isotope over time.

3.1.2. DNA Extraction and Purification

-

DNA Extraction : Extract total DNA from the experimental and control samples using a suitable DNA extraction kit or protocol.

-

DNA Quantification and Quality Control : Quantify the extracted DNA and assess its purity. A minimum of 500 ng of DNA is recommended for a 5.5 ml gradient.[9]

3.1.3. Density Gradient Ultracentrifugation

-

Gradient Preparation : Prepare a cesium chloride (CsCl) density gradient. For each sample, mix approximately 5 µg of DNA with CsCl stock solution to achieve a final density of around 1.725 g/mL.[10]

-

Ultracentrifugation : Centrifuge the prepared gradients at high speed (e.g., >100,000 x g) for a sufficient duration to allow for the separation of labeled and unlabeled DNA.

3.1.4. Automated Fractionation and DNA Cleanup

-

Automated Fractionation : Utilize a liquid handling robot to fractionate the density gradient. This is a key step in the HT-SIP pipeline that improves reproducibility.

-

DNA Precipitation and Cleanup : Precipitate the DNA from each fraction and perform a cleanup step to remove residual CsCl and other impurities.

-

DNA Quantification : Quantify the DNA in each fraction.

3.1.5. Downstream Molecular Analysis

-

High-Throughput Sequencing : Amplify a marker gene (e.g., 16S rRNA) or perform shotgun metagenomic sequencing on the DNA from each fraction.

-

Data Analysis : Use specialized software packages and statistical methods, such as MW-HR-SIP, to analyze the sequencing data and identify the taxa that have incorporated the stable isotope.[6][11][12]

Quantitative Data from HT-SIP and DNA-SIP Studies

The following table summarizes key quantitative data from HT-SIP and related DNA-SIP experiments, providing a comparative overview of the technique's performance and outcomes.

| Parameter | Value | Context | Reference |

| Reduction in Hands-on Labor | 6-fold | Comparison of HT-SIP to manual SIP | [5][8] |

| Sample Throughput | 16 samples simultaneously | Capacity of the semi-automated HT-SIP pipeline | [5][8] |

| ¹³C Enrichment in DNA | 10-33 atom% | Observed in hyphosphere MAGs in an HT-SIP study | [5] |

| Soil Enrichment | 1.8 atom% ¹³C | Overall enrichment of the soil in the same study | [5] |

| DNA Input for SIP | ~500 ng | Recommended amount for a 5.5 ml gradient | [9] |

| Final CsCl Gradient Density | 1.725–1.730 g/mL | Typical starting density for ultracentrifugation | [5] |

| Number of Metagenomes per Gradient | 14 | High-resolution SIP metagenomics approach | [5] |

| Assembled ¹³C-hyphosphere MAGs | 212 | Number of metagenome-assembled genomes from an HT-SIP study | [13] |

Application of HT-SIP in Drug Development

While primarily a tool for microbial ecology, the principles of HT-SIP have significant potential in the field of drug development, particularly in the discovery of novel bioactive compounds and enzymes.

The combination of DNA-SIP with metagenomics can link specific microorganisms to the production of secondary metabolites with potential therapeutic applications.[14] By identifying the organisms that are active under specific conditions or in the presence of particular precursors, researchers can target their efforts to isolate and characterize novel bioactive molecules.

The logical workflow for applying HT-SIP in drug discovery is as follows:

Caption: Application of HT-SIP in the drug discovery pipeline.

Future Perspectives

The continued development and application of HT-SIP, particularly in conjunction with other 'omics' technologies, holds great promise for advancing our understanding of microbial communities.[3] Its ability to provide a more accurate and efficient means of linking microbial identity to function will undoubtedly accelerate discoveries in both fundamental microbial ecology and applied fields such as biotechnology and drug development. The integration of HT-SIP with metatranscriptomics and metaproteomics will offer a more holistic view of microbial activity, further refining our ability to harness the metabolic potential of the microbial world.

References

- 1. m.youtube.com [m.youtube.com]

- 2. A standardized quantitative analysis strategy for stable isotope probing metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA-, RNA-, and Protein-Based Stable-Isotope Probing for High-Throughput Biomarker Analysis of Active Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Performing Protein Stable Isotope Probing (Protein-SIP) Experiments | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Data Analysis for DNA Stable Isotope Probing Experiments Using Multiple Window High-Resolution SIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HT-SIP: a semi-automated stable isotope probing pipeline identifies cross-kingdom interactions in the hyphosphere of arbuscular mycorrhizal fungi [escholarship.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Data Analysis for DNA Stable Isotope Probing Experiments Using Multiple Window High-Resolution SIP | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. HT-SIP: a semi-automated stable isotope probing pipeline identifies cross-kingdom interactions in the hyphosphere of arbuscular mycorrhizal fungi (Journal Article) | OSTI.GOV [osti.gov]

- 14. DNA-Stable Isotope Probing Technology (DNA-SIP) - ..I-PROD-1-CIIProd_153 [bio-itworld.com]

Unlocking Microbial Secrets: A Technical Guide to High-Throughput Stable Isotope Probing for Carbon and Nitrogen Cycling Research

A deep dive into the core methodologies and applications of High-Throughput Stable Isotope Probing (HT-SIP) for researchers and scientists at the forefront of microbial ecology and drug development. This guide provides a comprehensive overview of HT-SIP, a powerful technique that directly links microbial identity to metabolic function, enabling a deeper understanding of the intricate roles microorganisms play in the global carbon and nitrogen cycles.

High-Throughput Stable Isotope Probing (HT-SIP) represents a significant advancement in microbial ecology, allowing for the efficient and reproducible analysis of microbial communities actively involved in specific metabolic processes.[1][2] By introducing substrates enriched with stable isotopes, such as 13C or 15N, into an environment, researchers can trace the flow of these isotopes into the DNA or RNA of actively metabolizing microorganisms.[3] This labeling makes the nucleic acids of active microbes denser, enabling their separation from the unlabeled nucleic acids of inactive organisms through density gradient ultracentrifugation.[4][5] Subsequent sequencing and analysis of the labeled nucleic acids reveal the identity of the key players in crucial biogeochemical processes.[1][6]

The automation of key steps in the SIP workflow has transformed it into a high-throughput technique, significantly reducing hands-on labor and increasing the number of samples that can be processed simultaneously.[1][7][8] This has opened the door to more complex and well-replicated experimental designs, providing more robust and detailed insights into the dynamics of microbial communities.[6][9]

Core Principles of HT-SIP

The fundamental principle of HT-SIP lies in the incorporation of a stable isotope-labeled substrate into the nucleic acids (DNA or RNA) of metabolically active microorganisms. This process increases the buoyant density of the labeled nucleic acids. The subsequent key steps are:

-

Incubation: An environmental sample (e.g., soil) is incubated with a substrate enriched in a stable isotope (e.g., 13C-glucose or 15N-ammonium).

-

Nucleic Acid Extraction: Total DNA or RNA is extracted from the sample after a designated incubation period.[10]

-

Density Gradient Ultracentrifugation: The extracted nucleic acids are subjected to ultracentrifugation in a cesium chloride (CsCl) density gradient.[4][11] The labeled ("heavy") nucleic acids migrate to a denser part of the gradient than the unlabeled ("light") nucleic acids.

-

Fractionation: The density gradient is carefully separated into multiple fractions.[7]

-

Quantification and Analysis: The amount of nucleic acid in each fraction is quantified. The fractions containing the heavy, labeled nucleic acids are then subjected to downstream molecular analyses, such as high-throughput sequencing of marker genes (e.g., 16S rRNA) or metagenomics, to identify the active microorganisms.[1][12]

Experimental Protocols

A detailed, step-by-step protocol for a semi-automated HT-SIP workflow for soil DNA is outlined below, based on established methodologies.[7]

Isotope Labeling and Incubation

-

Substrate Selection: Choose a substrate labeled with a stable isotope (e.g., >98 atom% 13C or 15N) that is relevant to the metabolic process of interest.

-

Incubation Conditions:

-

For soil microcosms, amend the soil with the labeled substrate. The amount of substrate should be sufficient to be incorporated by the active microbial community but not so high as to significantly alter the natural conditions.

-

Incubate the samples under controlled conditions (e.g., temperature, moisture) that mimic the natural environment.

-

Include unlabeled control microcosms for comparison.

-

The incubation time will vary depending on the substrate and the expected metabolic rates of the microbial community.

-

DNA Extraction

-

Extract total DNA from the soil samples using a robust and validated soil DNA extraction kit or a custom protocol designed to yield high-quality DNA from environmental samples.[10] Multiple extractions from the same soil sample can improve the overall DNA yield and representation of the microbial community.[10]

Cesium Chloride (CsCl) Density Gradient Ultracentrifugation

-

Gradient Preparation:

-

For each sample, combine approximately 1-5 µg of DNA with a CsCl stock solution (e.g., 1.885 g/mL) and a gradient buffer to achieve a final density of approximately 1.725–1.735 g/mL.[7]

-

Load the mixture into ultracentrifuge tubes (e.g., 5.1 mL Quick-Seal tubes).

-

-

Ultracentrifugation:

-

Centrifuge the tubes in a vertical or near-vertical rotor (e.g., VTi65.2) at high speed (e.g., 176,000 x g) for an extended period (e.g., 108 hours) at a controlled temperature (e.g., 20°C).[7] This allows for the formation of a stable density gradient and the separation of labeled and unlabeled DNA.

-

Automated Fractionation

-

Utilize an automated fractionation system to collect the density gradient.[7]

DNA Purification and Quantification

-

Purification: The collected fractions contain high concentrations of CsCl, which must be removed before downstream analysis. This can be achieved through methods such as isopropanol precipitation or the use of DNA purification kits.

-

Quantification: Quantify the amount of DNA in each fraction using a sensitive fluorometric method (e.g., PicoGreen).[12] This step is crucial for identifying the fractions containing the "heavy" labeled DNA.

Data Presentation: Quantitative Insights from HT-SIP

HT-SIP, particularly when combined with quantitative stable isotope probing (qSIP) methodologies, provides valuable quantitative data on the metabolic activity of specific microbial taxa.[3] The following tables summarize representative data from studies investigating carbon and nitrogen cycling.

| Microbial Taxon (Genus/Phylum) | Substrate | Atom % Excess 13C | Environment | Reference |

| Nitrososphaera | 13CO2 (from plant) | 10-33% | AMF Hyphosphere | [1][6] |

| Myxococcota | 13CO2 (from plant) | 10-33% | AMF Hyphosphere | [1][6] |

| Fibrobacterota | 13CO2 (from plant) | 10-33% | AMF Hyphosphere | [1][6] |

| Verrucomicrobiota | 13CO2 (from plant) | 10-33% | AMF Hyphosphere | [1][6] |

| Firmicutes | 13C-xylose | Variable over time | Soil | [14] |

| Bacteroidetes | 13C-xylose | Variable over time | Soil | [14] |

| Actinobacteria | 13C-xylose | Variable over time | Soil | [14] |

| Verrucomicrobia | 13C-cellulose | Significant incorporation | Soil | [14] |

| Chloroflexi | 13C-cellulose | Significant incorporation | Soil | [14] |

| Planctomycetes | 13C-cellulose | Significant incorporation | Soil | [14] |

Table 1: Quantitative Carbon Assimilation by Microbial Taxa Identified through DNA-SIP. This table showcases the atom percent excess of 13C assimilated by various microbial taxa from labeled substrates in soil environments.

| Microbial Taxon (Order/Phylum) | Relative 15N Assimilation (Field vs. Lab) | Environment | Reference |

| Gaiellales | Higher in Field | Agricultural Soil | [12] |

| Solirubrobacterales | Higher in Field | Agricultural Soil | [12] |

| Rhizobiales | Higher in Field | Agricultural Soil | [12] |

| Crenarchaeota | Higher in Field | Agricultural Soil | [12] |

| Chloroflexi | Higher in Field | Agricultural Soil | [12] |

| Planctomycetota | Higher in Field | Agricultural Soil | [12] |

| Armatimonadota | Higher in Field | Agricultural Soil | [12] |

| Firmicutes | Higher in Field | Agricultural Soil | [12] |

| Opportunistic Taxa | Higher in Lab | Agricultural Soil | [12] |

Table 2: Relative Nitrogen Assimilation by Soil Prokaryotic Communities. This table compares the relative assimilation of 15N by different microbial taxa in field versus laboratory qSIP experiments, highlighting taxa with different lifestyle strategies.

Mandatory Visualizations

To visually represent the complex workflows and biological pathways discussed, the following diagrams have been generated using the Graphviz DOT language.

Figure 1: High-Throughput Stable Isotope Probing (HT-SIP) Experimental Workflow. This diagram outlines the key steps involved in an HT-SIP experiment, from sample incubation to data analysis.

Figure 2: Simplified Carbon Fixation Pathway (Calvin-Benson-Bassham Cycle). This diagram illustrates the central role of the RuBisCO enzyme in the fixation of atmospheric CO2 into organic carbon.

References

- 1. HT-SIP: a semi-automated stable isotope probing pipeline identifies cross-kingdom interactions in the hyphosphere of arbuscular mycorrhizal fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New method unearths improved understanding of soil microbial interactions | Lawrence Livermore National Laboratory [llnl.gov]

- 3. HT-SIP: a semi-automated stable isotope probing pipeline identifies cross-kingdom interactions in the hyphosphere of arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mun.ca [mun.ca]

- 5. CsCl grad phage [web.mit.edu]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. HT-SIP: a semi-automated stable isotope probing pipeline identifies cross-kingdom interactions in the hyphosphere of arbuscular mycorrhizal fungi (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multiple DNA Extractions Coupled with Stable-Isotope Probing of Anthracene-Degrading Bacteria in Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

- 12. Comparing field and lab quantitative stable isotope probing for nitrogen assimilation in soil microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

Getting Started with High-Throughput Stable Isotope Probing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of High-Throughput Stable Isotope Probing (HT-SIP), a powerful technique for tracing metabolic activity in complex biological systems. By labeling active cells or organisms with stable isotopes and following their incorporation into biomolecules, researchers can link function to identity. The advent of high-throughput methodologies has significantly increased the scale and resolution of these experiments, enabling deeper insights into microbial ecology, drug discovery, and beyond.

Core Principles of Stable Isotope Probing

Stable Isotope Probing (SIP) is a method used to identify active microorganisms in a sample by tracking the incorporation of a substrate enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ¹⁸O) into their DNA, RNA, or other biomarkers.[1][2] The fundamental workflow involves incubating a sample with a labeled substrate, followed by the separation of labeled ("heavy") and unlabeled ("light") nucleic acids using density gradient ultracentrifugation.[1][2] Subsequent analysis of the separated fractions, typically through high-throughput sequencing, allows for the identification of the organisms that have assimilated the labeled substrate.[1][2]

Transitioning to High-Throughput SIP (HT-SIP)

Traditional SIP methods are often labor-intensive and have limited throughput. HT-SIP addresses these limitations by automating and scaling up key steps of the process, particularly the density gradient fractionation and sample processing.[1][2][3] This allows for the simultaneous processing of multiple samples, enabling more complex experimental designs with greater replication and temporal resolution.[1][2][3]

Experimental Workflow

The HT-SIP workflow can be broken down into several key stages, from experimental design to data analysis.

Detailed Experimental Protocols

1. Experimental Design and Substrate Labeling:

The choice of labeled substrate is critical and depends on the specific research question. Common isotopes include ¹³C for tracking carbon assimilation and ¹⁵N for nitrogen fixation. The concentration of the labeled substrate should be carefully optimized to ensure sufficient incorporation for detection without altering the community dynamics.

2. Sample Incubation:

Environmental or clinical samples are incubated with the isotopically labeled substrate under controlled conditions that mimic the natural environment as closely as possible. Incubation times can vary from hours to weeks, depending on the metabolic rates of the target organisms.

3. DNA Extraction:

Total DNA is extracted from the incubated samples. It is crucial to use a robust and unbiased DNA extraction method to ensure representative recovery of DNA from all members of the community.

4. Isopycnic Centrifugation:

The extracted DNA is subjected to isopycnic ultracentrifugation in a cesium chloride (CsCl) gradient.[1] This process separates DNA molecules based on their buoyant density. DNA that has incorporated the heavy isotope will have a higher buoyant density and will band at a lower position in the gradient compared to unlabeled DNA.

5. Automated Gradient Fractionation:

In an HT-SIP workflow, the CsCl gradient is fractionated using an automated system.[1][2][3] This typically involves piercing the bottom of the centrifuge tube and collecting fractions of a defined volume. Automation at this stage significantly improves reproducibility and throughput.[1][2][3]

6. DNA Quantification:

The DNA concentration in each fraction is quantified. This data is essential for subsequent quantitative analysis and for selecting fractions for sequencing.

7. High-Throughput Sequencing:

DNA from selected fractions (or all fractions) is subjected to high-throughput sequencing, typically of the 16S rRNA gene for taxonomic profiling or shotgun metagenomics for a more comprehensive functional analysis.

Quality Control and Troubleshooting

| Step | Potential Issue | Recommendation |

| DNA Extraction | Low DNA yield | Ensure complete cell lysis. Consider using a bead-beating step for tough-to-lyse cells. |

| DNA shearing | Avoid excessive vortexing. Use wide-bore pipette tips for transferring high molecular weight DNA. | |

| Ultracentrifugation | Poor separation of labeled and unlabeled DNA | Optimize centrifugation time and speed. Ensure the correct initial density of the CsCl gradient. |

| Gradient leakage | Carefully inspect centrifuge tubes for cracks before use. Ensure proper sealing of the tubes. | |

| Fractionation | Inconsistent fraction volumes | Use a calibrated automated fractionator. Regularly check the pump tubing for wear. |

| Sequencing | PCR inhibition | Ensure complete removal of CsCl and other inhibitors from the DNA samples before PCR. Consider a DNA purification step after fractionation. |

Data Presentation and Analysis

A key output of an HT-SIP experiment is the distribution of microbial taxa across the density gradient. Quantitative analysis of this data allows for the identification of organisms that have incorporated the stable isotope.

Quantitative Data Summary

The following table presents a summary of representative quantitative data from an HT-SIP experiment, illustrating the type of information that is collected and analyzed.

| Fraction Number | Buoyant Density (g/mL) | DNA Concentration (ng/µL) | Relative Abundance of Taxon A (%) | Relative Abundance of Taxon B (%) |

| 1 (Lightest) | 1.685 | 5.2 | 15.3 | 2.1 |

| 2 | 1.690 | 8.1 | 18.2 | 2.5 |

| 3 | 1.695 | 12.5 | 25.6 | 3.0 |

| 4 | 1.700 | 15.8 | 20.1 | 3.2 |

| 5 | 1.705 | 11.3 | 10.5 | 3.5 |

| 6 | 1.710 | 7.9 | 5.4 | 4.1 |

| 7 | 1.715 | 4.1 | 2.1 | 5.8 |

| 8 | 1.720 | 2.3 | 1.2 | 8.9 |

| 9 | 1.725 | 1.5 | 0.8 | 15.4 |

| 10 | 1.730 | 1.1 | 0.5 | 20.3 |

| 11 | 1.735 | 0.8 | 0.2 | 18.2 |

| 12 (Heaviest) | 1.740 | 0.6 | 0.1 | 10.5 |

This is a representative table; actual data will vary depending on the experiment.

Data Analysis Workflow

The analysis of HT-SIP data typically involves several computational steps, often implemented using specialized R packages such as HTSSIP.[4]

The core of the analysis is to determine if there is a statistically significant shift in the buoyant density of a given taxon's DNA in the labeled treatment compared to the unlabeled control. Methods like quantitative SIP (qSIP) and high-resolution SIP (HR-SIP) have been developed to quantify the extent of isotope incorporation and to identify even weakly labeled taxa.[5][6]

Conclusion

High-Throughput Stable Isotope Probing is a robust and versatile technique for elucidating the functional roles of microorganisms and for tracking metabolic pathways in complex biological systems. By leveraging automation and advanced data analysis pipelines, HT-SIP provides a powerful lens for researchers in diverse fields, from environmental science to drug development. Careful experimental design and rigorous data analysis are paramount to obtaining reliable and insightful results.

References

- 1. HT-SIP: a semi-automated stable isotope probing pipeline identifies cross-kingdom interactions in the hyphosphere of arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HT-SIP: a semi-automated stable isotope probing pipeline identifies cross-kingdom interactions in the hyphosphere of arbuscular mycorrhizal fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Data Analysis for DNA Stable Isotope Probing Experiments Using Multiple Window High-Resolution SIP | Springer Nature Experiments [experiments.springernature.com]

A Researcher's Guide to High-Throughput Screening in Intact-Cell Systems (HT-SIP)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

High-Throughput Screening (HTS) in intact-cell systems is a cornerstone of modern drug discovery and biological research. This powerful methodology allows for the rapid testing of thousands to millions of compounds for their effects on living cells. By using intact cells, researchers can assess a compound's activity in a biologically relevant context, providing insights into its potential efficacy and mechanism of action. This guide provides a comprehensive overview of the core principles, experimental protocols, data analysis, and key signaling pathways relevant to intact-cell HTS.

Core Principles of Intact-Cell HTS

The fundamental principle of intact-cell HTS is to use a cellular response as a readout for the activity of a test compound. This response can range from changes in the expression of a reporter gene to alterations in cell morphology, proliferation, or the activation of specific signaling pathways. The assays are designed to be robust, reproducible, and scalable to allow for the screening of large compound libraries in a time- and cost-effective manner.

A key advantage of using intact cells is the ability to simultaneously assess a compound's permeability, potential cytotoxicity, and its effect on a specific cellular target or pathway within a single assay. This provides a more holistic view of a compound's biological activity compared to biochemical assays that use purified proteins.

Experimental Protocols

A successful HTS campaign relies on a well-designed and meticulously executed experimental protocol. The following outlines a generalized workflow for a cell-based HTS assay, which can be adapted for various specific applications.

Assay Development and Optimization

Before embarking on a large-scale screen, the cell-based assay must be carefully developed and optimized. This involves:

-

Cell Line Selection: Choosing an appropriate cell line that endogenously expresses the target of interest or has been engineered to do so. The cell line should be robust, easy to culture, and exhibit a stable phenotype.

-

Reagent Optimization: Titrating the concentrations of all reagents, including cell seeding density, stimulating ligands, and detection reagents, to achieve an optimal assay window and signal-to-noise ratio.

-

Assay Miniaturization: Adapting the assay to a high-density microplate format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.[1]

-

Statistical Validation: Assessing the assay's performance using statistical parameters like the Z'-factor to ensure its suitability for HTS.

High-Throughput Screening Workflow

The following diagram illustrates a typical automated workflow for a primary HTS campaign.

Post-Screening Analysis: Hit Confirmation and Characterization

Initial "hits" from the primary screen require further validation to eliminate false positives and to characterize their biological activity more thoroughly. This typically involves:

-

Hit Confirmation: Re-testing the primary hits in the same assay to confirm their activity.

-

Dose-Response Curves: Testing the confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).

-

Secondary Assays: Using orthogonal assays to confirm the mechanism of action and rule out off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Testing analogs of the confirmed hits to understand the relationship between their chemical structure and biological activity.

Data Presentation and Analysis

Quantitative data is crucial for the evaluation of HTS results. Data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Key Performance Metrics

A critical aspect of HTS is monitoring the quality of the assay. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS. It reflects the dynamic range and data variation of the assay.

Z'-factor Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

-

μ_p = mean of the positive control

-

σ_p = standard deviation of the positive control

-

μ_n = mean of the negative control

-

σ_n = standard deviation of the negative control

| Z'-factor Value | Assay Quality |

| > 0.5 | Excellent assay |

| 0 to 0.5 | Marginal assay |

| < 0 | Unacceptable assay |

Table 1: Interpretation of Z'-factor values.

Example HTS Data

The following table presents example data from a hypothetical kinase inhibitor screen.

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC50 (µM) | Z'-factor (Primary Screen Plate) |

| Cmpd-001 | 85.2 | 0.15 | 0.78 |

| Cmpd-002 | 12.5 | > 50 | 0.78 |

| Cmpd-003 | 92.1 | 0.08 | 0.81 |

| Cmpd-004 | 55.7 | 2.3 | 0.81 |

| Cmpd-005 | 78.9 | 0.45 | 0.79 |

Table 2: Example data from a high-throughput screen for kinase inhibitors, including primary screening data, confirmed IC50 values, and the Z'-factor for the respective screening plates.

Mandatory Visualizations: Signaling Pathways in HTS

HTS is widely used to identify modulators of key cellular signaling pathways implicated in disease. The following diagrams, created using the DOT language, illustrate two common pathways targeted in drug discovery.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is frequently observed in cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in regulating the immune and inflammatory responses, cell survival, and proliferation. Aberrant NF-κB signaling is associated with inflammatory diseases and cancer.[2]

Conclusion

High-throughput screening in intact-cell systems is an indispensable tool in modern biological research and drug discovery. By providing a physiologically relevant context for assessing compound activity, cell-based HTS enables the identification of novel therapeutic candidates and the elucidation of complex biological processes. A thorough understanding of assay development, experimental execution, and data analysis is critical for the success of any HTS campaign. As technology continues to advance, the integration of automation, high-content imaging, and sophisticated data analysis will further enhance the power and predictive value of intact-cell screening.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Stable Isotope Probing (HT-SIP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Probing (SIP) is a powerful technique used to trace the flow of isotopically labeled substrates into the nucleic acids (DNA or RNA) of active microorganisms within complex environmental or clinical samples.[1] This allows for the identification of organisms that are actively metabolizing a specific compound, providing a direct link between metabolic function and microbial identity. The advent of high-throughput sequencing has led to the development of High-Throughput Stable Isotope Probing (HT-SIP), which combines traditional SIP with automated liquid handling and next-generation sequencing to significantly increase sample processing capacity and improve reproducibility.[1]

These application notes provide detailed protocols for performing both DNA- and RNA-based HT-SIP, from sample labeling to data analysis. The protocols are designed to be adaptable for a variety of sample types, including soil, water, and microbial cultures.

Key Advantages of HT-SIP

-

Increased Throughput: Semi-automated pipelines can process a significantly higher number of samples compared to manual methods.[1]

-

Improved Reproducibility: Automation of key steps, such as density gradient fractionation, leads to more consistent and reproducible results.[1]

-

Reduced Hands-on Time: Automation drastically reduces the manual labor required, freeing up valuable researcher time.[1]

-

Enhanced Data Quality: HT-SIP coupled with high-throughput sequencing provides comprehensive insights into the functional members of a microbial community.

Data Presentation

Comparison of Manual vs. Automated HT-SIP

The adoption of automated systems for HT-SIP offers significant improvements in efficiency and reproducibility. The following table summarizes the key performance differences between manual and a semi-automated HT-SIP pipeline for processing 16 samples.

| Parameter | Manual SIP | Automated HT-SIP | Fold Improvement |

| Total Processing Time | 42 hours | 20 hours | 2.1x faster |

| Hands-on Technician Time | ~18 hours | ~3 hours | 6x less |

| Reproducibility (Linear fit of gradient) | r² = 0.908 | r² = 0.984 | Improved linearity |

| Fractionation Consistency | Variable (15-27 fractions) | Consistent (22 fractions) | Highly consistent |

Data adapted from Nuccio et al., 2022.[1]

Performance Comparison of SIP Data Analysis Methods

Several bioinformatic tools are available for analyzing HT-SIP data to identify microorganisms that have incorporated the stable isotope. The choice of method can impact the sensitivity and specificity of the results. The table below compares the performance of four common methods using a defined SIP metagenomic dataset.

| Analysis Method | False Positives | False Negatives | Sensitivity | Specificity |

| qSIP | 7 | 2 | High | High |

| HR-SIP | 15 | 4 | Lower | Lower |

| MW-HR-SIP | 4 | 2 | High | Very High |

| ΔBD | 12 | 2 | High | Moderate |

Data adapted from a study comparing various SIP analysis methods.[1] Note that HR-SIP and MW-HR-SIP do not provide quantitative estimates of isotopic enrichment.[1]

Experimental Protocols

I. DNA Stable Isotope Probing (DNA-SIP) Protocol

This protocol outlines the steps for performing DNA-SIP on environmental samples, such as soil.

1. Substrate Labeling:

-

Incubate a known quantity of the environmental sample (e.g., 10g of soil) with a ¹³C-labeled substrate (e.g., ¹³C-glucose, ¹³C-cellulose) and a corresponding unlabeled (¹²C) control.

-

The concentration of the substrate and incubation time will depend on the specific research question and the metabolic activity of the microbial community.

-

Incubate under conditions that mimic the natural environment (e.g., temperature, moisture).

2. DNA Extraction:

-

Extract total DNA from both the labeled and unlabeled control samples using a high-yield DNA extraction kit suitable for the sample type (e.g., PowerMax® Soil DNA Isolation Kit).

-

Quantify the extracted DNA using a fluorometric method (e.g., Qubit) to ensure sufficient yield for isopycnic centrifugation.

3. Isopycnic Centrifugation (Cesium Chloride Gradient):

-

For each sample, add approximately 5 µg of DNA to a 5.1 mL ultracentrifuge tube.

-

Prepare a cesium chloride (CsCl) gradient solution with a starting density of approximately 1.725 g/mL.

-

Add the DNA to the CsCl solution and mix gently.

-

Centrifuge at high speed (e.g., 177,000 x g) for 48-72 hours at 20°C in a fixed-angle or vertical rotor.

-

This step separates the DNA based on its buoyant density, with the ¹³C-labeled "heavy" DNA migrating to a denser part of the gradient than the ¹²C "light" DNA.

4. Fractionation and DNA Precipitation:

-

Carefully fractionate the density gradient by displacing the gradient with sterile water or a dense sucrose solution and collecting fractions from the top or bottom of the tube.

-

Measure the refractive index of each fraction to determine its buoyant density.

-

Precipitate the DNA from each fraction using polyethylene glycol (PEG) and ethanol.

-

Wash the DNA pellets with 70% ethanol and resuspend in a suitable buffer (e.g., TE buffer).

5. Downstream Analysis:

-

Quantify the DNA in each fraction.

-

Identify the fractions containing the heavy and light DNA based on the buoyant density and DNA concentration.

-

Pool the heavy and light fractions separately for downstream analysis, such as 16S rRNA gene amplicon sequencing or shotgun metagenomics.

II. RNA Stable Isotope Probing (RNA-SIP) Protocol

This protocol is for identifying metabolically active microorganisms through the analysis of labeled RNA.

1. Substrate Labeling:

-

Similar to DNA-SIP, incubate the sample with a labeled substrate (e.g., ¹³C-labeled substrate). Due to the shorter half-life of RNA, shorter incubation times are generally used.

2. RNA Extraction:

-

Extract total RNA from the labeled and unlabeled control samples using a method that preserves RNA integrity (e.g., TRIzol extraction followed by a cleanup kit).

-

Treat the extracted RNA with DNase to remove any contaminating DNA.

-

Verify the quality and quantity of the RNA using a Bioanalyzer or similar instrument.

3. Isopycnic Centrifugation (Cesium Trifluoroacetate Gradient):

-

Prepare a cesium trifluoroacetate (CsTFA) gradient solution. CsTFA is preferred for RNA-SIP as it does not precipitate RNA.

-

Add approximately 1-2 µg of total RNA to the CsTFA gradient solution.

-

Centrifuge at high speed (e.g., 150,000 x g) for 36-60 hours at 20°C.

4. Fractionation and RNA Precipitation:

-

Fractionate the gradient as described for DNA-SIP.

-

Measure the buoyant density of each fraction.

-

Precipitate the RNA from each fraction using isopropanol.

-

Wash the RNA pellets with 70% ethanol and resuspend in RNase-free water.

5. Downstream Analysis:

-

Quantify the RNA in each fraction.

-

Identify the heavy and light RNA fractions.

-

Reverse transcribe the RNA to cDNA.

-

Analyze the cDNA using 16S rRNA gene sequencing or metatranscriptomics.

Mandatory Visualization

Caption: High-Throughput Stable Isotope Probing (HT-SIP) Experimental Workflow.

Caption: Carbon flow in the AMF hyphosphere for HT-SIP analysis.

References

High-Throughput Stable Isotope Probing (HT-SIP): A Detailed Guide for Researchers

Application Note: HT-SIP in Drug Discovery and Microbiome Research

High-Throughput Stable Isotope Probing (HT-SIP) is a powerful technique that allows researchers to trace the metabolic activity of microorganisms within complex communities. By introducing a substrate labeled with a stable isotope (e.g., ¹³C), scientists can identify which microbes are actively consuming the substrate and incorporating it into their biomass. This technology is particularly valuable in the fields of drug discovery and microbiome research, where understanding the metabolic interplay between therapeutics and the gut microbiota is crucial for developing safer and more effective drugs.

This guide provides a detailed, step-by-step protocol for conducting HT-SIP experiments, from sample preparation to data analysis. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this technology to gain deeper insights into microbial metabolism.

Core Principles of HT-SIP

Stable Isotope Probing (SIP) is a method used to identify active microorganisms in a complex community by tracking the incorporation of a stable isotope-labeled substrate into their nucleic acids (DNA or RNA).[1] Traditional SIP methods, however, are often labor-intensive and have low throughput. HT-SIP addresses these limitations by automating the most time-consuming steps, namely the fractionation of the density gradient and the subsequent purification of nucleic acids.[2][3][4] This automation not only increases the number of samples that can be processed simultaneously but also enhances the reproducibility of the results.[2]

The fundamental workflow of an HT-SIP experiment involves incubating a microbial community with a substrate containing a heavy isotope, such as ¹³C-glucose. Microorganisms that actively metabolize this substrate will incorporate the ¹³C into their DNA, making it denser than the DNA of inactive microbes. This "heavy" DNA can then be separated from the "light" DNA through density gradient ultracentrifugation. By sequencing the DNA from different fractions of the gradient, researchers can identify the specific microorganisms that consumed the labeled substrate.

Applications in Drug Development

The human gut microbiome plays a critical role in the metabolism of many orally administered drugs, influencing their efficacy and toxicity.[5] HT-SIP offers a unique opportunity to dissect these interactions by tracing the fate of isotopically labeled drugs or their metabolites within the gut microbial community.[6][7][8][9] This can help researchers:

-

Identify specific gut microbes responsible for drug metabolism: By labeling a drug with a stable isotope, researchers can pinpoint which bacterial species are actively transforming the compound.

-

Elucidate microbial drug degradation pathways: HT-SIP can help to uncover the metabolic pathways that gut microbes use to break down drugs, providing insights into the formation of potentially toxic or inactive metabolites.[10]

-

Assess the impact of drugs on microbial activity: By using a labeled nutrient source, researchers can investigate how the introduction of a drug alters the metabolic activity of different members of the gut microbiota.

This information is invaluable for predicting patient-to-patient variability in drug response, understanding adverse drug reactions, and designing drugs with improved metabolic stability.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide to performing an HT-SIP experiment.

Diagram of the HT-SIP Experimental Workflow

Caption: Overall workflow of a High-Throughput Stable Isotope Probing (HT-SIP) experiment.

Protocol 1: Preparation of Cesium Chloride (CsCl) Density Gradient

This protocol describes the preparation of the CsCl gradient for the separation of "heavy" and "light" DNA.

Materials:

-

Cesium Chloride (CsCl)

-

Gradient Buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Non-ionic detergent (e.g., Tween 20)

-

Extracted DNA from the incubation experiment

-

Ultracentrifuge tubes (e.g., 5.1 mL)

Procedure:

-

Prepare a stock solution of CsCl in gradient buffer with a final density of approximately 1.885 g/mL.

-

To an ultracentrifuge tube, add the extracted DNA sample.

-

Add the CsCl stock solution to the tube to achieve a final average density of 1.71-1.73 g/mL.[11][12] The exact volume will depend on the volume of the DNA sample and the desired final volume.

-

Add a non-ionic detergent to the gradient mixture to improve DNA recovery.[2] The optimal concentration should be determined empirically but can start at 0.1% (v/v).

-

Gently mix the contents of the tube by inverting several times until the CsCl is completely dissolved. Avoid vigorous vortexing to prevent shearing of the DNA.

-

The tubes are now ready for ultracentrifugation.

Protocol 2: Ultracentrifugation

This protocol outlines the ultracentrifugation step to establish the density gradient and separate the DNA.

Equipment:

-

Ultracentrifuge with a fixed-angle or vertical rotor (e.g., Beckman VTi 65.2)

Procedure:

-

Carefully balance the ultracentrifuge tubes.

-

Place the tubes in the rotor and load the rotor into the ultracentrifuge.

-

Centrifuge at a speed of approximately 45,000 rpm (around 184,000 x g) for 48-60 hours at 20°C.[11] The optimal time and speed may vary depending on the rotor and the desired gradient steepness.

Protocol 3: Automated Fractionation and DNA Purification

This protocol describes the automated collection of fractions from the density gradient and the subsequent purification of DNA from each fraction.

Equipment:

-

Automated fractionation system (e.g., a peristaltic pump connected to a fraction collector)

-

96-well plates for fraction collection

-

Automated liquid handling system for DNA purification (optional)

-

DNA purification kit (e.g., magnetic bead-based)

Procedure:

-

After ultracentrifugation, carefully remove the tubes from the rotor.

-

Puncture the bottom of the tube with a needle and use a peristaltic pump to displace the gradient with a dense solution (e.g., a concentrated CsCl solution or a high-density oil) from the bottom up.

-

Collect the fractions dropwise into a 96-well plate using an automated fraction collector. The number and volume of fractions can be adjusted based on the desired resolution.

-

Purify the DNA from each fraction using a high-throughput DNA purification method, such as a magnetic bead-based kit. This step is crucial for removing the CsCl, which can inhibit downstream enzymatic reactions.[13]

-

Elute the purified DNA in a suitable buffer (e.g., TE buffer).

Data Presentation

Quantitative data from HT-SIP experiments should be summarized in a clear and structured format to facilitate comparison between different conditions. The following table is an example of how to present the results of DNA quantification and isotope enrichment across different fractions.

| Fraction Number | Buoyant Density (g/mL) | DNA Concentration (ng/µL) | ¹³C Atom Percent Excess |

| 1 | 1.680 | 5.2 | 0.1 |

| 2 | 1.685 | 8.1 | 0.2 |

| 3 | 1.690 | 12.5 | 0.3 |

| 4 | 1.695 | 20.3 | 0.5 |

| 5 | 1.700 | 35.1 | 1.2 |

| 6 | 1.705 | 42.8 | 5.8 |

| 7 | 1.710 | 38.9 | 15.4 |

| 8 | 1.715 | 25.6 | 28.9 |

| 9 | 1.720 | 15.3 | 33.1 |

| 10 | 1.725 | 8.7 | 25.7 |

| 11 | 1.730 | 4.1 | 12.3 |

| 12 | 1.735 | 2.0 | 3.1 |

Data Analysis

The purified DNA from each fraction is then subjected to high-throughput sequencing of a phylogenetic marker gene (e.g., 16S rRNA for bacteria) or shotgun metagenomics. The resulting sequencing data is analyzed to identify the microbial taxa present in each fraction. The abundance of each taxon in the "heavy" fractions (higher buoyant density) of the labeled experiment is compared to its abundance in the corresponding fractions of an unlabeled control experiment. A significant increase in the abundance of a taxon in the "heavy" fractions is indicative of isotope incorporation and, therefore, metabolic activity.

Several bioinformatics tools and R packages, such as HTSSIP, are available to aid in the analysis of HT-SIP data.

Visualization of a Microbial Drug Metabolism Pathway

The following is an example of a Graphviz diagram illustrating a hypothetical microbial degradation pathway of a generic drug molecule.

Caption: Hypothetical pathway of microbial degradation of "Drug_A" by gut microbiota.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. HT-SIP: a semi-automated stable isotope probing pipeline identifies cross-kingdom interactions in the hyphosphere of arbuscular mycorrhizal fungi (Journal Article) | OSTI.GOV [osti.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Drug metabolism - Wikipedia [en.wikipedia.org]

- 6. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Video: DNA Extraction from 0.22 μM Sterivex Filters and Cesium Chloride Density Gradient Centrifugation [jove.com]

Application Notes and Protocols for High-Throughput Stable Isotope Probing (HT-SIP) of Soil Microbiomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Throughput Stable Isotope Probing (HT-SIP) is a powerful technique used in microbial ecology to identify active microorganisms in a community that assimilate specific substrates. By introducing a substrate labeled with a heavy isotope (e.g., ¹³C or ¹⁵N) into a soil sample, the DNA of the microbes that consume the substrate becomes denser. This labeled DNA can then be separated from the unlabeled DNA of the inactive or non-consuming microbes through isopycnic centrifugation. Subsequent high-throughput sequencing of the dense DNA fractions allows for the identification and characterization of the active microbial populations. This method provides a direct link between metabolic function and microbial identity, offering valuable insights for applications ranging from bioremediation and agriculture to drug discovery from natural products. The semi-automated HT-SIP pipeline significantly reduces hands-on labor and improves the reproducibility of results.

Experimental Workflow Overview

The HT-SIP workflow involves several key stages, from sample preparation to data analysis. Each step is critical for the success of the experiment and requires careful optimization.

Figure 1. A high-level overview of the High-Throughput Stable Isotope Probing (HT-SIP) workflow.

Detailed Experimental Protocols

Soil Incubation with Labeled Substrate

The initial step involves incubating the soil sample with a substrate containing a stable isotope. The choice of substrate and incubation conditions will depend on the specific research question.

Materials:

-

Soil samples

-

¹³C-labeled substrate (e.g., glucose, cellulose) or ¹⁵N-labeled substrate

-

Unlabeled substrate for control samples

-

Incubation chambers (e.g., microcosms)

Protocol:

-

Homogenize the soil sample to ensure uniformity.

-

Prepare two sets of samples: a treatment group to receive the isotopically labeled substrate and a control group to receive the corresponding unlabeled substrate.

-

Add the substrate to the soil. The amount and concentration of the substrate should be optimized based on the soil type and microbial activity.

-

Incubate the samples under controlled conditions (e.g., temperature, moisture) for a specific duration. The incubation time is a critical parameter that needs to be determined empirically to allow for sufficient incorporation of the isotope into the microbial DNA.

DNA Extraction from Soil

Efficient extraction of high-quality DNA from soil is crucial for the success of SIP experiments. Soil is a complex matrix, and various commercial kits and modified protocols can be used. It is important to maximize DNA recovery, especially for partially labeled DNA.

Recommended Kit: DNeasy PowerMax Soil Kit (Qiagen) or similar.

Protocol (Example using a commercial kit):

-

Weigh 0.5 g of soil into a bead-beating tube provided in the DNA extraction kit.

-

Add the appropriate lysis buffer and inhibitor removal solutions as per the manufacturer's instructions.

-

Homogenize the sample using a bead beater to mechanically lyse the microbial cells.

-

Centrifuge the sample to pellet the soil particles and debris.

-

Transfer the supernatant containing the DNA to a clean tube.

-

Precipitate the DNA using a precipitation solution and wash the DNA pellet with an ethanol-based wash buffer.

-

Elute the purified DNA in a suitable buffer (e.g., TE buffer).

-

Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).